(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxy group, a phenylsulfanyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the benzimidazole derivative with an appropriate aldehyde and a cyanide source under basic conditions to form the prop-2-enenitrile group.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thiophenol, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a similar ether functional group but different overall structure and properties.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Cyclopropanecarboxylic acid: A compound with a cyclopropane ring and carboxylic acid group, used as a ligand in various chemical reactions.
Uniqueness
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylsulfanyl)phenyl]prop-2-enenitrile is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its benzimidazole core, methoxy group, phenylsulfanyl group, and prop-2-enenitrile moiety collectively contribute to its distinct properties and applications.
Properties
IUPAC Name |
(E)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(2-phenylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-27-18-11-12-20-21(14-18)26-23(25-20)17(15-24)13-16-7-5-6-10-22(16)28-19-8-3-2-4-9-19/h2-14H,1H3,(H,25,26)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMGOWBRJNFPL-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3SC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CC=C3SC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.